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Introduction
Cobalt-Tantalum (Co-Ta) alloy thin films are of significant interest across various high-

technology sectors due to their versatile magnetic, mechanical, and biocompatible properties.

These films are typically deposited using physical vapor deposition (PVD) techniques, with

sputtering being a prominent method. The quality and performance of the sputtered thin films

are intrinsically linked to the characteristics of the sputtering target from which they are derived.

This document provides detailed application notes and protocols for the fabrication of high-

quality Co-Ta sputtering targets and the subsequent deposition of Co-Ta thin films.

Cobalt-Tantalum Sputtering Target Fabrication
The fabrication of a high-purity, dense, and homogenous Co-Ta sputtering target is the

foundational step for achieving high-quality thin films. The two primary industrial methods for

producing these targets are Powder Metallurgy (PM) and Vacuum Melting.

Fabrication Methods: A Comparative Overview
Powder metallurgy, particularly through Hot Isostatic Pressing (HIP), and vacuum melting, such

as Vacuum Induction Melting (VIM), are two common techniques for manufacturing sputtering

targets.[1] PM offers excellent control over microstructure and composition, which is crucial for
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the performance of the sputtering target.[2] VIM is suitable for producing highly pure and dense

targets.[3]

Parameter

Powder Metallurgy

(Hot Isostatic

Pressing)

Vacuum Induction

Melting
Key Advantages

Purity ≥ 99.9% ≥ 99.95%

VIM can achieve

higher purity by

melting in a controlled

vacuum environment,

which helps in the

removal of volatile

impurities.

Relative Density > 99% > 99.5%

Both methods yield

high-density targets,

minimizing porosity

which is critical for

sputtering

performance.[2]

Grain Size
Fine and uniform

(typically 5-50 µm)

Can be larger and

less uniform without

subsequent

processing

PM techniques, like

HIP, allow for finer

control over the final

grain size, which

leads to more uniform

sputtering.[2][4]

Compositional

Uniformity
Excellent

Good, but segregation

can occur during

solidification

The powder mixing

stage in PM ensures a

very high degree of

compositional

homogeneity.

Experimental Protocol: Powder Metallurgy (Hot Isostatic
Pressing)
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This protocol outlines the fabrication of a Co-Ta sputtering target using the HIP method.

2.2.1. Materials and Equipment

High-purity cobalt powder (e.g., 99.95% purity, <45 µm particle size)

High-purity tantalum powder (e.g., 99.95% purity, <45 µm particle size)

Blender/Mixer (e.g., V-blender)

Cold Isostatic Press (CIP)

Hot Isostatic Press (HIP)

Vacuum furnace for degassing

Machining tools (lathe, milling machine)

2.2.2. Protocol Steps

Powder Preparation and Mixing:

Weigh the required amounts of cobalt and tantalum powders to achieve the desired alloy

composition.

Mix the powders in a V-blender for a sufficient duration (e.g., 8-12 hours) to ensure a

homogenous mixture.

Cold Isostatic Pressing (CIP):

Load the blended powder into a flexible mold.

Seal the mold and place it in the CIP vessel.

Pressurize the vessel with a fluid (e.g., water) to a pressure of 200-300 MPa and hold for

5-10 minutes to form a "green" compact.

Degassing:
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Place the green compact in a vacuum furnace.

Heat the compact to a temperature of 400-600 °C under high vacuum (<10⁻⁴ Torr) for

several hours to remove adsorbed gases.

Hot Isostatic Pressing (HIP):

Place the degassed compact into the HIP vessel.

Pressurize the vessel with an inert gas (typically Argon) to 100-200 MPa.

Simultaneously heat the vessel to a temperature of 1100-1300 °C.

Hold at the target temperature and pressure for 2-4 hours to allow for full densification.

Cool the vessel under controlled conditions.

Finishing:

Machine the densified billet to the final target dimensions.

Clean the target surface to remove any contaminants.

Experimental Protocol: Vacuum Induction Melting (VIM)
This protocol describes the fabrication of a Co-Ta sputtering target using the VIM method.

2.3.1. Materials and Equipment

High-purity cobalt pieces (e.g., 99.99% purity)

High-purity tantalum pieces (e.g., 99.99% purity)

Vacuum induction melting furnace

Ceramic crucible (e.g., alumina or zirconia)

Mold (e.g., copper or graphite)
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Forging and rolling equipment

Annealing furnace

2.3.2. Protocol Steps

Charge Preparation:

Weigh and clean the cobalt and tantalum raw materials.

Load the materials into the crucible within the VIM furnace.

Melting and Casting:

Evacuate the furnace chamber to a high vacuum (<10⁻⁴ Torr).

Inductively heat the charge until it is completely molten.

Hold the melt at a superheated temperature (e.g., 1600-1700 °C) to ensure homogeneity.

Pour the molten alloy into a mold to form an ingot.

Homogenization and Grain Refinement:

Subject the cast ingot to hot forging and rolling at elevated temperatures (e.g., 1000-1200

°C) to break down the as-cast structure and refine the grains.

Perform intermediate annealing steps in a vacuum or inert atmosphere to relieve stress

and further refine the microstructure.

Finishing:

Machine the processed ingot to the final target dimensions.

Clean and inspect the target for any defects.

Cobalt-Tantalum Thin Film Deposition by Sputtering

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15483400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-Ta thin films can be deposited using either DC magnetron sputtering or RF magnetron

sputtering. The choice of method depends on the specific application and desired film

properties.

Sputtering Techniques
DC Magnetron Sputtering: Suitable for conductive targets like Co-Ta alloys. It generally offers

higher deposition rates.[5]

RF Magnetron Sputtering: Can be used for both conductive and insulating targets. It can

provide better control over film properties for certain applications.[6]

Experimental Protocol: DC Magnetron Sputtering for
Magnetic Applications
This protocol is optimized for depositing Co-Ta thin films for applications such as magnetic

recording media.

3.2.1. Equipment

DC magnetron sputtering system

Co-Ta alloy sputtering target (e.g., Co₉₀Ta₁₀ at.%)

Substrates (e.g., Si wafers with a suitable seed layer like Cr)

Argon gas (99.999% purity)

3.2.2. Protocol Steps

Substrate Preparation:

Clean the substrates ultrasonically in acetone and then isopropanol.

Dry the substrates with a nitrogen gun.

System Pump-down:
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Load the substrates and the Co-Ta target into the sputtering chamber.

Evacuate the chamber to a base pressure of <5 x 10⁻⁷ Torr.

Deposition:

Introduce Argon gas into the chamber.

Set the sputtering parameters as outlined in the table below.

Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

Open the shutter to begin deposition on the substrates.

Cool-down and Venting:

After deposition, cool the substrates in vacuum.

Vent the chamber with nitrogen gas.

Parameter Value Range Effect on Film Properties

Target Power 50 - 300 W

Higher power increases

deposition rate and can affect

grain size and stress.[7]

Argon Pressure 1 - 10 mTorr

Affects the energy of sputtered

atoms and the resulting film

density and stress. Lower

pressure can lead to denser

films.

Substrate Temperature Room Temp. - 300 °C

Higher temperatures can

promote crystallinity and

influence magnetic anisotropy.

Substrate Bias 0 to -100 V
Can be used to densify the film

and control its microstructure.
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3.2.3. Expected Film Properties for Magnetic Applications

Sputtering Parameter Coercivity (Hc)
Saturation Magnetization

(Ms)

Increasing Argon Pressure Decreases May slightly decrease

Increasing Sputtering Power
Can increase or decrease

depending on the system

Generally increases with film

thickness and density

Increasing Substrate

Temperature
Generally increases

Can be tailored by controlling

crystallinity

Experimental Protocol: RF Magnetron Sputtering for
Biomedical Coatings
This protocol is tailored for depositing biocompatible and corrosion-resistant Co-Ta thin films on

medical implants.

3.3.1. Equipment

RF magnetron sputtering system

Co-Ta alloy sputtering target (e.g., Co₆₀Ta₄₀ at.%)

Substrates (e.g., Ti-6Al-4V or 316L stainless steel)

Argon gas (99.999% purity)

3.3.2. Protocol Steps

Substrate Preparation:

Thoroughly clean and sterilize the implant substrates.

Surface roughening (e.g., by grit blasting) can be performed to improve coating adhesion.

System Pump-down:
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Load the substrates and target into the chamber.

Achieve a base pressure of <5 x 10⁻⁷ Torr.

Deposition:

Set the sputtering parameters as per the table below.

Perform a pre-sputter of the target.

Deposit the Co-Ta film.

Post-deposition:

Allow the coated substrates to cool down under vacuum.

Parameter Value Range Effect on Film Properties

RF Power 100 - 400 W
Influences deposition rate and

film density.

Argon Pressure 2 - 15 mTorr

Higher pressure can lead to

more porous films, which may

be desirable for cell

integration.

Substrate Temperature Room Temp. - 200 °C
Can affect the film's adhesion

and residual stress.

Substrate to Target Distance 5 - 15 cm
Affects deposition rate and film

uniformity.

3.3.3. Expected Film Properties for Biomedical Applications
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Sputtering

Parameter
Hardness

Corrosion

Resistance
Biocompatibility

Decreasing Argon

Pressure
Increases

Generally improves

due to denser film

structure

Good biocompatibility

is expected due to the

inert nature of

tantalum oxide that

forms on the surface.

Applying Substrate

Bias
Increases Improves

Not significantly

affected

Optimized Ta Content Can be tailored

Tantalum significantly

enhances corrosion

resistance.[7]

Tantalum is known for

its excellent

biocompatibility.[8]

Visualizations
Sputtering Target Fabrication Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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